8-Ethyl-6-azaspiro[3.4]octane
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Overview
Description
8-Ethyl-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings. These methods typically employ readily available starting materials and conventional chemical transformations. For example, one route involves the annulation of the cyclopentane ring, while another involves the annulation of the four-membered ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the spirocyclic structure, which can influence the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
8-Ethyl-6-azaspiro[34]octane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its unique structure makes it a valuable component in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of 8-Ethyl-6-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the spirocyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets involved depend on the context of its application, such as its use in drug discovery or materials science .
Comparison with Similar Compounds
8-Ethyl-6-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.3]heptanes. These compounds share similar structural features but differ in their specific ring sizes and substituents. The unique structure of this compound, particularly the presence of the ethyl group and the specific arrangement of the spiro rings, distinguishes it from these related compounds .
List of Similar Compounds:- 2-Azaspiro[3.4]octane
- 1-Substituted 2-azaspiro[3.3]heptanes
- 6-Benzyl-2,6-diazaspiro[3.4]octane oxalate
- 2-Oxa-6-azaspiro[3.4]octane
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
8-ethyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C9H17N/c1-2-8-6-10-7-9(8)4-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
CRDIBOFXZLQSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC12CCC2 |
Origin of Product |
United States |
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